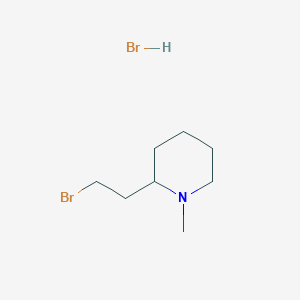

2-(2-Bromoethyl)-1-methylpiperidine hydrobromide

CAS No.: 1255717-22-6

Cat. No.: VC2554574

Molecular Formula: C8H17Br2N

Molecular Weight: 287.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1255717-22-6 |

|---|---|

| Molecular Formula | C8H17Br2N |

| Molecular Weight | 287.04 g/mol |

| IUPAC Name | 2-(2-bromoethyl)-1-methylpiperidine;hydrobromide |

| Standard InChI | InChI=1S/C8H16BrN.BrH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H |

| Standard InChI Key | PYOYPRZOFTXHRE-UHFFFAOYSA-N |

| SMILES | CN1CCCCC1CCBr.Br |

| Canonical SMILES | CN1CCCCC1CCBr.Br |

Introduction

Chemical Identity and Structural Properties

2-(2-Bromoethyl)-1-methylpiperidine hydrobromide is a piperidine derivative characterized by a bromoethyl substituent at the 2-position and a methyl group attached to the nitrogen atom. The compound exists as a hydrobromide salt, which significantly influences its physical and chemical properties.

Basic Identifiers

The compound can be identified through various standard chemical identifiers, as summarized in Table 1.

Table 1: Chemical Identifiers of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide

| Identifier | Value |

|---|---|

| CAS Number | 1255717-22-6 |

| Molecular Formula | C₈H₁₇Br₂N |

| Molecular Weight | 287.04 g/mol |

| SMILES | CN1C(CCBr)CCCC1.[H]Br |

| InChI | 1S/C8H16BrN.BrH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H |

| InChI Key | PYOYPRZOFTXHRE-UHFFFAOYSA-N |

| MDL Number | MFCD09864560 |

| PubChem ID | 53398830 |

The molecular structure consists of a six-membered piperidine ring with a 2-bromoethyl group at the 2-position and a methyl group on the nitrogen atom. The hydrobromide salt formation occurs at the basic nitrogen center of the piperidine ring .

Chemical Reactivity and Behavior

General Reactivity

As a hydrobromide salt of a tertiary amine, 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide exhibits chemical behavior typical of such structures. The bromoethyl group serves as a potential reactive site for nucleophilic substitution reactions, making this compound valuable as a chemical intermediate .

Solubility Properties

The hydrobromide salt formation significantly enhances the compound's water solubility compared to its free base form. This characteristic is common among amine hydrobromides, which typically demonstrate good solubility in polar solvents like water and alcohols, while showing limited solubility in non-polar organic solvents .

| Parameter | Classification/Value |

|---|---|

| GHS Pictogram | Warning |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed) |

| Precautionary Statements | P264-P270-P301+P312-P330-P501 |

| Storage Class | 11 - Combustible Solids |

| WGK (Water Hazard Class) | 3 (Severe hazard to waters) |

The compound is classified as acutely toxic if swallowed (H302) and requires appropriate safety measures during handling .

| Supplier | Catalog Number | Format | Status |

|---|---|---|---|

| Sigma-Aldrich | CBR00713 | Solid | Available |

| CymitQuimica | 10-F359819 | - | Available by request |

| CymitQuimica | 3D-FAC71722 | - | Discontinued |

| Aladdin Scientific Corporation | B481347 | - | Inquire |

The compound is typically supplied in small quantities suitable for research purposes, with prices that reflect its specialized nature. For instance, Sigma-Aldrich offers the compound under catalog number CBR00713 with a 1G package size priced at $403.00 .

Structural Analogs and Related Compounds

Several structurally related compounds share similar features with 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide, differing in the position of substituents or the basic heterocyclic scaffold.

Notable Structural Analogs

Table 4: Structurally Related Compounds

| Compound Name | CAS Number | Key Structural Difference |

|---|---|---|

| 1-(2-Bromoethyl)-3-methylpiperidine hydrobromide | 2470437-33-1 | Methyl group at position 3 instead of N |

| 2-(2-Bromoethyl)piperidine hydrobromide | 1564-77-8 | Lacks the N-methyl group |

| 1-(2-Bromoethyl)piperidine hydrobromide | 89796-22-5 | Bromoethyl at position 1 instead of 2 |

| 1-(2-Bromoethyl)-4-methylpiperidine hydrobromide | 1384429-85-9 | Methyl group at position 4 |

| 2-(2-Bromoethyl)-6-methylpyridine hydrobromide | - | Pyridine ring instead of piperidine |

These structural analogs often exhibit similar chemical reactivity, particularly with respect to the bromoethyl group, which can participate in nucleophilic substitution reactions .

Structure-Activity Relationships

The position of substituents on the piperidine ring and the presence of the N-methyl group significantly influence the compound's physical properties, reactivity, and potential applications. The 2-position substitution pattern in 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide creates a distinct steric environment that can affect its behavior in various chemical transformations .

Synthetic Applications

As a Chemical Intermediate

The presence of the reactive bromoethyl group makes 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide valuable as an alkylating agent and a building block in organic synthesis. The compound can participate in various reactions:

-

Nucleophilic substitution reactions, where the bromine atom is displaced by nucleophiles

-

Formation of extended amine structures through reactions with primary or secondary amines

-

Potential use in heterocycle synthesis and medicinal chemistry applications

Analytical Characterization

Although comprehensive analytical data specific to 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide is limited in the provided sources, standard analytical techniques used for characterization typically include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume